molecular formula C5H9N3O B1372614 4-Propyl-1,2,5-oxadiazol-3-amine CAS No. 872188-99-3

4-Propyl-1,2,5-oxadiazol-3-amine

Cat. No. B1372614
CAS RN: 872188-99-3
M. Wt: 127.14 g/mol
InChI Key: JYMNMNWIWJSHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 872188-99-3 . It has a molecular weight of 127.15 . The IUPAC name for this compound is 4-propyl-1,2,5-oxadiazol-3-amine . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .


Molecular Structure Analysis

The InChI code for 4-Propyl-1,2,5-oxadiazol-3-amine is 1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide gives 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .


Physical And Chemical Properties Analysis

4-Propyl-1,2,5-oxadiazol-3-amine is a powder at room temperature . It has a melting point of 31-32 degrees Celsius .

Scientific Research Applications

Antitrypanosomal Activity

Oxadiazoles have been studied for their potential use in treating parasitic infections. For example, they have been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. The compounds’ mode of action is often studied using molecular docking to understand their interaction with key enzymes like cysteine protease cruzain .

Synthesis of Anti-inflammatory Agents

The oxadiazole moiety is frequently incorporated into compounds with anti-inflammatory properties. The synthesis process often involves reactions with other organic compounds to create derivatives that can modulate inflammatory responses .

Oral Bioavailability Enhancement

The design of oxadiazole derivatives also considers their pharmacokinetic properties, such as oral bioavailability. Compounds are designed to comply with Lipinski’s rules of five, which are guidelines for good oral bioavailability .

Catalyst-Free Synthesis

Recent advancements in synthesis techniques have enabled the catalyst-free formation of oxadiazole derivatives. This approach can simplify the synthesis process and make it more environmentally friendly .

Anticancer Applications

Oxadiazoles have been explored for their anticancer potential. Their ability to interact with various biological targets makes them candidates for developing new anticancer drugs .

Vasodilator Properties

Some oxadiazole derivatives exhibit vasodilator effects, which can be beneficial in treating cardiovascular diseases by relaxing blood vessels and improving blood flow .

Anticonvulsant Effects

The oxadiazole ring system has been incorporated into compounds with anticonvulsant activity, potentially offering new treatments for seizure disorders .

Antidiabetic Activity

Research has also investigated oxadiazoles for their antidiabetic properties, looking at how they can influence blood sugar levels and insulin sensitivity .

Each application mentioned above represents a unique field where “4-Propyl-1,2,5-oxadiazol-3-amine” could potentially be applied, based on the general activities of oxadiazole derivatives.

Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BMC Chemistry - Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with Springer - Design, synthesis and biological evaluation of 1,3,4-oxadiazoles as… MDPI - Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo Springer - Oxadiazoles: moiety to synthesis and utilize | Journal of the Iranian…

Safety And Hazards

The safety information for 4-Propyl-1,2,5-oxadiazol-3-amine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Propyl-1,2,5-oxadiazol-3-amine are not mentioned in the search results, it is known that oxadiazoles derivatives have a broad spectrum of biological activity and have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

4-propyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNMNWIWJSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propyl-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Propyl-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-Propyl-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-Propyl-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-Propyl-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-Propyl-1,2,5-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.